2-Benzylthiomorpholinehydrochloride
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Overview
Description
2-Benzylthiomorpholinehydrochloride is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylthiomorpholinehydrochloride typically involves the reaction of thiomorpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the sulfur atom in thiomorpholine attacks the benzyl chloride, resulting in the formation of 2-Benzylthiomorpholine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzylthiomorpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, benzyl chloride, ethanol as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Scientific Research Applications
2-Benzylthiomorpholinehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzylthiomorpholinehydrochloride involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: Lacks the benzyl group, resulting in different chemical properties and applications.
Benzylthiol: Contains a thiol group instead of the thiomorpholine ring, leading to distinct reactivity and uses.
Morpholine: Contains an oxygen atom instead of sulfur, resulting in different chemical behavior and applications.
Uniqueness
2-Benzylthiomorpholinehydrochloride is unique due to the presence of both the thiomorpholine ring and the benzyl group. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H16ClNS |
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Molecular Weight |
229.77 g/mol |
IUPAC Name |
2-benzylthiomorpholine;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H |
InChI Key |
WTDWHPIDQWFYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(CN1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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